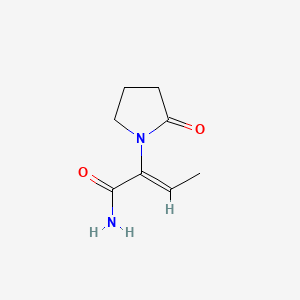

6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Descripción general

Descripción

Labelled analogue of Acedoben

Aplicaciones Científicas De Investigación

Catalytic Oxidation

6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is involved in the catalytic oxidation of alcohols to various carbonyl compounds. Uyanik et al. (2009) describe the use of electron-donating group-substituted iodoxybenzoic acids as catalysts in this process, highlighting the efficiency and selectivity of these reactions in the presence of Oxone (Uyanik, Akakura, & Ishihara, 2009).

Synthesis of Acetoxy-Substituted Compounds

In a study by Yan et al. (2010), the synthesis of acetoxy-substituted triene from oleanolic acid is detailed. This process involves several steps including methyl esterification and benzoylation, showcasing the compound's utility in complex organic syntheses (Liu Yan, Yang Haijun, Li Chun-ling, Li Cailin, & Yang Jun-Jiao, 2010).

Study of Carboxylic Acids

Mammino and Kabanda (2010) conducted a computational study on 2,4,6-Trihydroxybenzoic acid, which shares structural similarities with this compound. They explored its conformational behavior in vacuo and in water solution, providing insights into the intramolecular interactions and stability of similar compounds (Mammino & Kabanda, 2010).

Crystal Structure Analysis

The crystal structures of related compounds, such as 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid, have been studied by Obreza and Perdih (2012). These investigations provide valuable data on the molecular arrangement and stability of carboxylic acid derivatives (Obreza & Perdih, 2012).

Mecanismo De Acción

Target of Action

Acedoben Acyl Glucuronide, also known as PADB-glucuronide or 6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, is a metabolite of carboxylic acid-containing drugs . It’s known that acyl glucuronides can interact with several biological systems, including key enzymes and transporters .

Mode of Action

The compound exhibits a degree of electrophilicity, which is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . This allows it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .

Biochemical Pathways

Conjugation with glucuronic acid represents an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives (‘acyl glucuronides,’ AGs) that often circulate in plasma prior to being excreted in urine and bile .

Pharmacokinetics

It’s known that acyl glucuronides often circulate in plasma prior to being excreted in urine and bile . The inherent instability of AGs under physiological conditions can lead to significant challenges in assessing their human safety .

Result of Action

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial . The formation of protein adducts in vivo and subsequent downstream effects have been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .

Action Environment

The action, efficacy, and stability of Acedoben Acyl Glucuronide can be influenced by various environmental factors. For instance, the inherent instability of AGs under physiological conditions can affect their action . Furthermore, the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Propiedades

IUPAC Name |

6-(4-acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTXIFPCUCHZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

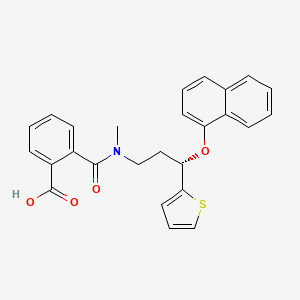

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)

![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)